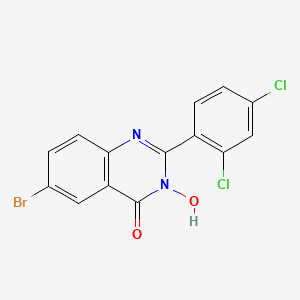

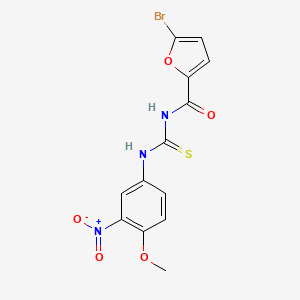

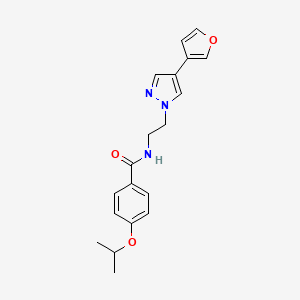

6-bromo-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-bromo-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a chemical compound with a molecular weight of 277.93 . It is a solid substance that is stored in an inert atmosphere, under -20C .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine was achieved using microwave irradiation . Additionally, the protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been reported .Molecular Structure Analysis

The linear formula of a similar compound, 6-Bromo-2,4-dichloroquinazoline, is C8H3BrCl2N2 . The InChI code is 1S/C8H3BrCl2N2/c9-4-1-2-6-5 (3-4)7 (10)13-8 (11)12-6/h1-3H .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Physical And Chemical Properties Analysis

6-bromo-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a solid substance . It is stored in an inert atmosphere, under -20C .Wissenschaftliche Forschungsanwendungen

Accelerator Mass Spectrometry in Pharmacokinetics

Accelerator mass spectrometry (AMS) has been utilized in pharmacokinetic studies, such as in the analysis of samples from a human mass balance and metabolism study of a farnesyl transferase inhibitor. This study involved administering nanoCurie doses of the compound to healthy adult subjects and analyzing plasma, urine, and feces samples. AMS was instrumental in quantifying the plasma concentrations of drug-related carbon-14, determining the maximum concentration values, and analyzing the elimination patterns of the drug and its metabolites. The study highlighted AMS's sensitivity and its utility in phase I human pharmacokinetic studies where the administered radioactive dose is significantly lower than that used in conventional radioactive studies (Garner et al., 2002).

Dopamine Receptor Agonists in Parkinson's Disease Treatment

Research has been conducted on the effects of dopamine receptor agonists, like pramipexole and quinpirole, on dopamine neuron firing. These agonists, used in treating Parkinson's disease, have been shown to silence dopamine neuron firing when administered in accumulating doses. The study's comparison of pramipexole with other agonists, such as bromocriptine and lisuride, revealed differences in their ability to suppress dopamine neuron firing and their receptor selectivity. This research provides valuable insights into the mechanisms of action of these pharmacological agents and their potential efficacy in treating Parkinson's disease (Piercey et al., 1996).

Treatment of Hyperprolactinemia

Quinagolide, a non-ergot dopamine agonist, has been studied for its therapeutic potential in treating hyperprolactinemia. A double-blind study compared quinagolide with bromocriptine, demonstrating their therapeutic equivalence when administered once daily. The study provides evidence of the effectiveness and safety of these drugs in long-term use for treating hyperprolactinemia, suggesting that some patients who are intolerant of one drug may respond better to the other (Verhelst et al., 1991).

Wirkmechanismus

Safety and Hazards

The safety data sheet for a similar compound, 2-Bromobutane, indicates that it is a highly flammable liquid and vapor . It is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-bromo-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrCl2N2O2/c15-7-1-4-12-10(5-7)14(20)19(21)13(18-12)9-3-2-8(16)6-11(9)17/h1-6,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCIAMDBHDKTAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC3=C(C=C(C=C3)Br)C(=O)N2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrCl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

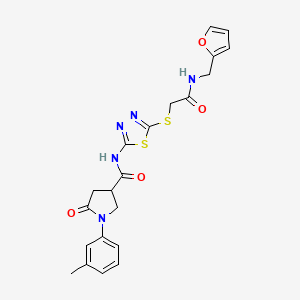

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2648658.png)

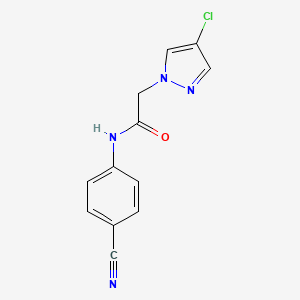

![N-phenyl-2-{[3-(trifluoromethyl)-2-quinoxalinyl]sulfanyl}acetamide](/img/structure/B2648663.png)

![3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2648668.png)

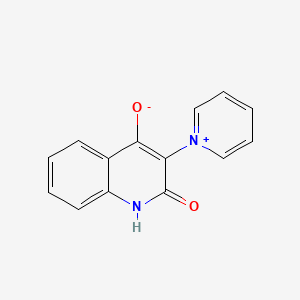

![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2648676.png)